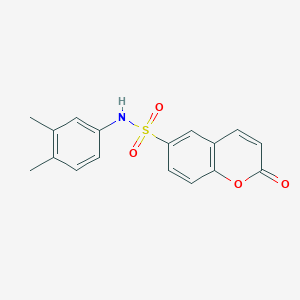

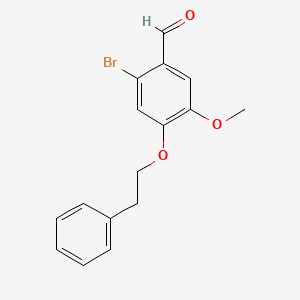

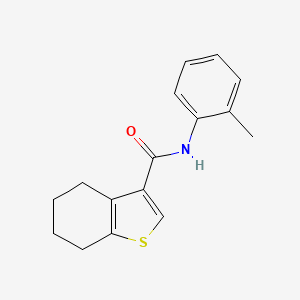

![molecular formula C22H20ClFN4O B2508481 N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide CAS No. 339011-43-7](/img/structure/B2508481.png)

N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide is a nitrogenous heterocyclic compound that is likely to possess biological activity due to the presence of multiple pharmacophoric elements such as the piperazine and pyridine rings, as well as the carboxamide functional group. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as binding to dopamine receptors and inhibiting PCSK9 mRNA translation .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic building blocks like amines and halides. For instance, the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride was achieved through acylation, deprotection, and salt formation starting from 4-aminopyridine and N,N'-carbonyldiimidazole . Similarly, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine involved electrophilic fluorination of a trimethylstannyl precursor . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using techniques like infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), mass spectrometry (MS), and X-ray diffraction. Density functional theory (DFT) calculations are also employed to predict and compare the molecular structure with experimental data . These techniques would be essential in analyzing the molecular structure of N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The carboxamide linkage plays a critical role in the binding selectivity of related compounds to dopamine receptors . The piperazine ring is a versatile moiety that can undergo various chemical reactions, which could be exploited in further derivatization or functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be deduced from their molecular structure. DFT studies, along with hirshfeld surface analysis and vibrational analysis, provide insights into the electrostatic potential, frontier molecular orbitals, and physicochemical properties . These analyses would be relevant for understanding the solubility, stability, and potential biological interactions of N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide.

科学的研究の応用

Synthesis and Chemical Modification

- The synthesis of analogs similar to N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide has been explored, focusing on the development of compounds with potential for treating central nervous system disorders. For example, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor, was synthesized through a scalable and facile process, indicating the chemical's relevance in drug development for neurological conditions (Wei et al., 2016).

- Research on chemical modifications of similar compounds, like N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, highlights efforts to enhance pharmacological profiles, pointing towards the potential of N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide derivatives in drug discovery (Nie et al., 2020).

Radiotracer Applications

- Some compounds structurally related to N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide, like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, have been synthesized for use as radiotracers in positron emission tomography (PET), highlighting their utility in neuroimaging and receptor studies (Katoch-Rouse & Horti, 2003).

Molecular Interaction Studies

- Studies on molecular interactions of similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with cannabinoid receptors have provided insights into the conformational analysis and receptor binding. This suggests potential applications in understanding receptor-ligand interactions and drug design (Shim et al., 2002).

Antitubercular and Antibacterial Activities

- Derivatives of N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide have been explored for their antitubercular and antibacterial activities. Such studies indicate the broader pharmacological relevance of these compounds in combating infectious diseases (Bodige et al., 2020).

特性

IUPAC Name |

N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClFN4O/c23-16-7-9-17(10-8-16)26-22(29)18-4-3-11-25-21(18)28-14-12-27(13-15-28)20-6-2-1-5-19(20)24/h1-11H,12-15H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWSALMQNZFEKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C3=C(C=CC=N3)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

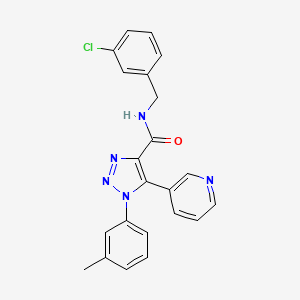

![((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol](/img/structure/B2508406.png)

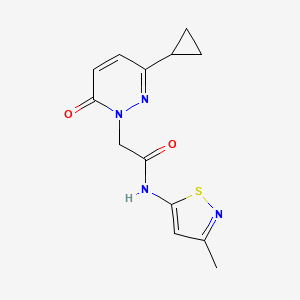

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2508408.png)

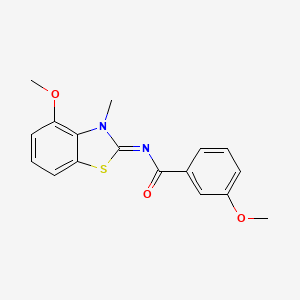

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2508411.png)

![3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2508412.png)

![1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2508414.png)